

FITC Antibody Conjugation for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ftldc*

Cat. No.: *B1674169*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for labeling antibodies and other proteins for a variety of applications, including flow cytometry.[1][2][3] Its popularity stems from its high quantum efficiency and the stability of the resulting conjugate.[2][4] FITC possesses an isothiocyanate reactive group ($-N=C=S$) that forms a stable covalent thiourea bond with primary amine groups (e.g., on lysine residues) found on antibodies.[1][5] This stable linkage ensures that the fluorescent signal is reliably associated with the target-bound antibody. Proper conjugation is critical for generating brightly stained cells with low background signal in flow cytometry assays.[6] This document provides detailed protocols and application notes for the successful conjugation of FITC to antibodies.

Key Principles of FITC Conjugation

The conjugation reaction is dependent on several factors that can be optimized to achieve the desired degree of labeling (DOL), also referred to as the fluorescein/protein (F/P) ratio.[1][3] An optimal F/P ratio is crucial, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching, protein aggregation, and increased non-specific binding.[4][5][7] For flow cytometry applications, an F/P ratio of 5 to 6 is often considered optimal.[3] The reaction is typically carried out in an amine-free buffer at an alkaline pH (9.0-9.5) to ensure that the primary amines on the antibody are deprotonated and available for reaction with the FITC.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for FITC antibody conjugation, compiled from various sources.

Parameter	Recommended Range/Value	Notes
Antibody Concentration	≥ 2 mg/mL (optimally)[6]	Lower concentrations can lead to suboptimal conjugation.[6]
FITC to Antibody Ratio (Weight)	10 - 400 μ g FITC per mg of antibody[6]	A titration is recommended for initial conjugations.[6]
FITC to Antibody Molar Ratio	5:1, 10:1, 20:1 (FITC:IgG)[4]	These ratios typically result in F/P ratios of 1-2, 2-4, and 3-6, respectively.[4]
Optimal F/P Ratio for Flow Cytometry	3 - 6[6]; 5 - 6[3]	Higher ratios can cause quenching and non-specific binding.[5][6]
Reaction Buffer pH	9.0 - 9.5[8][10]	Alkaline pH is necessary for the reaction with primary amines.[9]
Reaction Time	1 - 2 hours[3][6] or 18-24 hours[8]	Time can be adjusted based on desired F/P ratio.
Reaction Temperature	Room Temperature[6] or 4°C[8]	
FITC Stock Solution	1 mg/mL in anhydrous DMSO[1]	Should be prepared fresh for each use.[1][9]

Experimental Protocols

Materials

- Purified antibody (at least 2 mg/mL in an amine-free buffer like PBS)[6]

- Fluorescein isothiocyanate (FITC)[8]
- Anhydrous dimethyl sulfoxide (DMSO)[6]
- 0.5 M Carbonate-Bicarbonate Buffer (pH 9.0-9.5)[8]
- Phosphate Buffered Saline (PBS)[2]
- Gel filtration column (e.g., Sephadex G-25) or dialysis tubing[2][6]
- Spectrophotometer[3]

Detailed Methodology

1. Antibody Preparation:

- Start with a purified antibody solution with a concentration of at least 2 mg/mL.[6]
- If the antibody is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be dialyzed against PBS overnight at 4°C.[4]

2. FITC Stock Solution Preparation:

- Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. [1] Ensure the FITC is fully dissolved.

3. Conjugation Reaction:

- For a first-time conjugation, it is recommended to test a range of FITC-to-antibody ratios to determine the optimal F/P ratio.[6] A common starting point is to add 40-80 µg of FITC for every 1 mg of antibody.[6]
- Slowly add the desired amount of the FITC stock solution to the antibody solution while gently stirring.
- Wrap the reaction tube in aluminum foil to protect it from light and incubate at room temperature for 1-2 hours with continuous gentle mixing.[6] Alternatively, the reaction can be carried out for 18-24 hours at 4°C.[8]

4. Purification of the Conjugate:

- After incubation, the unreacted FITC must be removed from the conjugated antibody. This is typically achieved through gel filtration chromatography (e.g., using a Sephadex G-25 column) or dialysis.[6][8]
- When using a gel filtration column, the larger FITC-conjugated antibody will elute first, while the smaller, unconjugated FITC molecules will be retained.
- If using dialysis, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 1-2 days.[3]

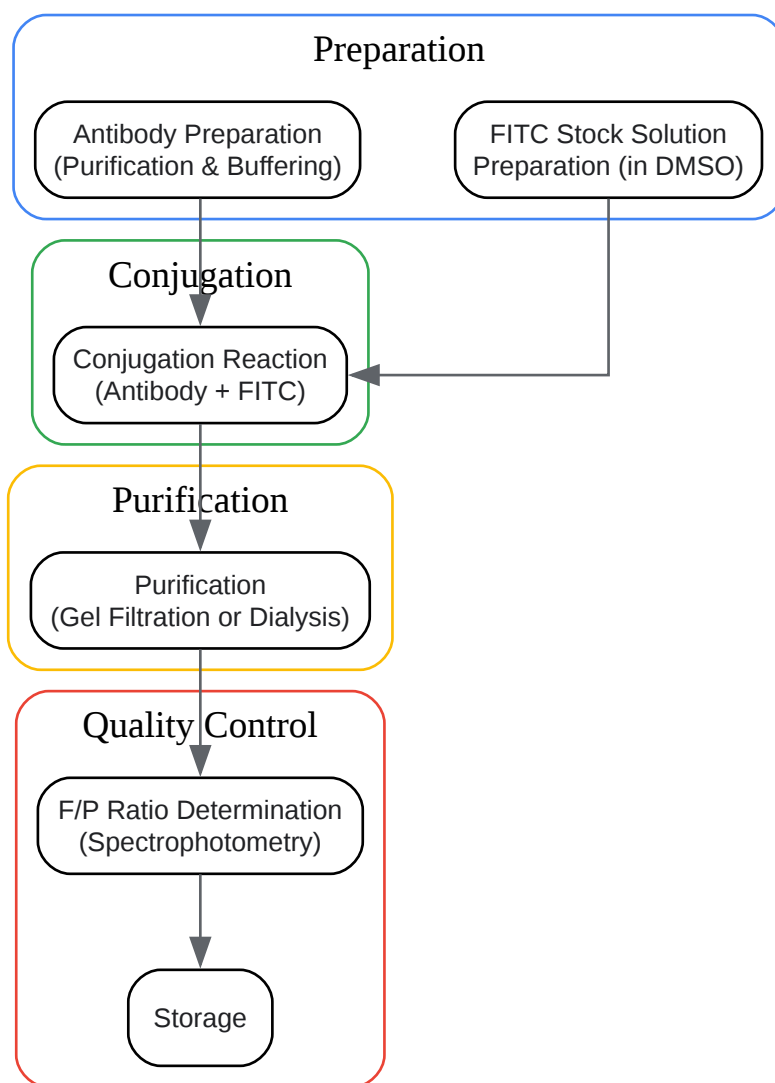
5. Determination of the F/P Ratio:

- Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) using a spectrophotometer.[4]
- Calculate the protein concentration and the F/P ratio using the following formulas (for IgG):
 - Protein Concentration (mg/mL) = $[A_{280} - (0.35 \times A_{495})] / 1.4$ [4]
 - Molar F/P Ratio = $(A_{495} / 73,000) / (\text{Protein Concentration (M)})$
 - The molar extinction coefficient of FITC at 495 nm is approximately 73,000 M⁻¹cm⁻¹. [1]
 - The molecular weight of IgG is approximately 150,000 g/mol .[4]

6. Storage of the Conjugated Antibody:

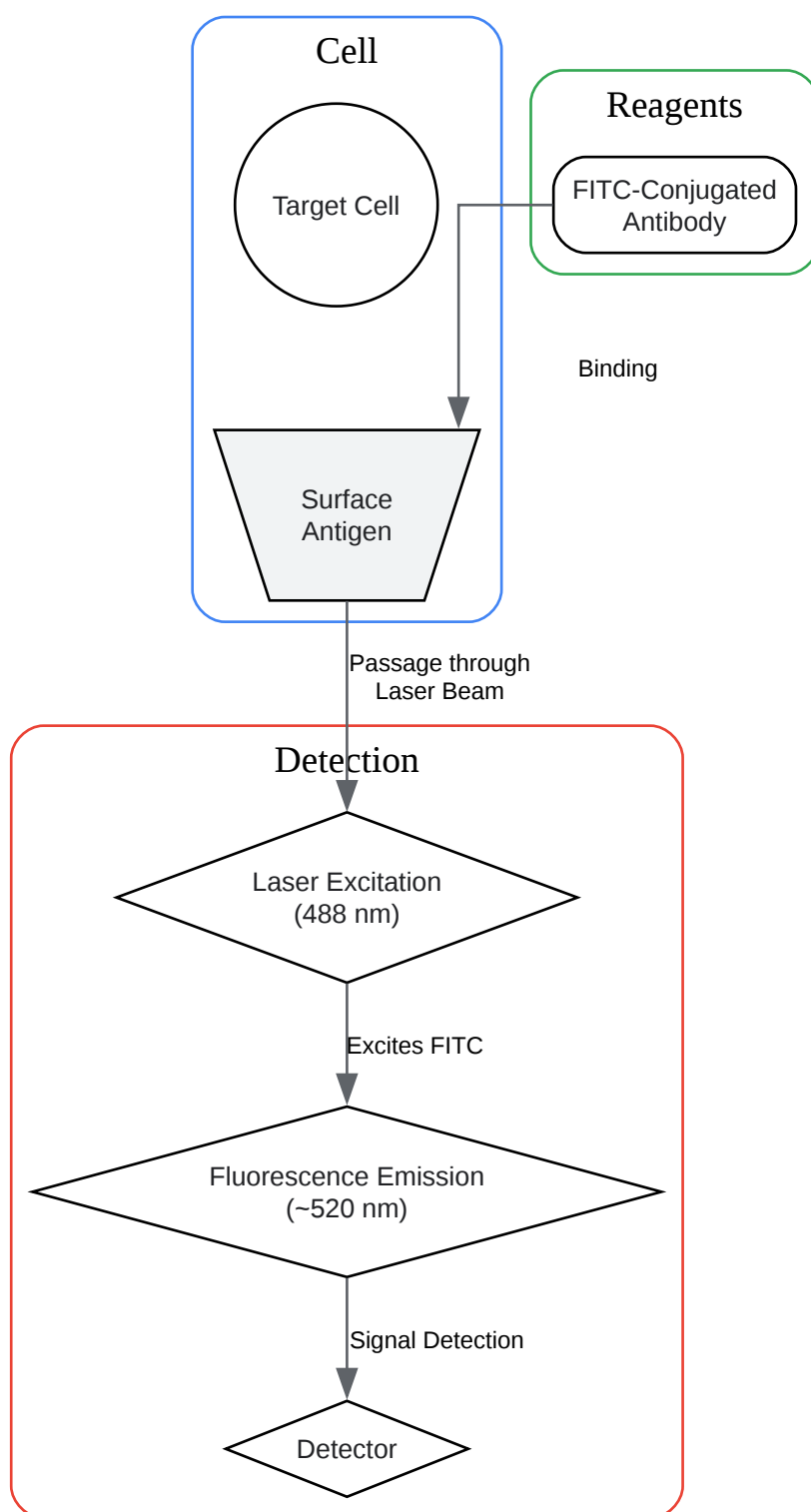
- Store the purified FITC-conjugated antibody at 4°C in the dark.[11] For long-term storage, it can be aliquoted and stored at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.[11]

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for FITC antibody conjugation.



[Click to download full resolution via product page](#)

Caption: Principle of flow cytometry detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 2. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 6. drmr.com [drmr.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
- 8. timothyspringer.org [timothyspringer.org]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- To cite this document: BenchChem. [FITC Antibody Conjugation for Flow Cytometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674169#fitc-antibody-conjugation-protocol-for-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com